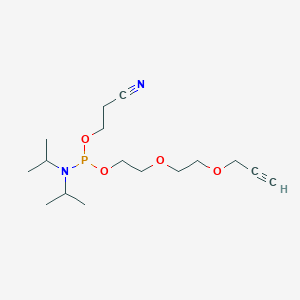

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-[[di(propan-2-yl)amino]-[2-(2-prop-2-ynoxyethoxy)ethoxy]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N2O4P/c1-6-9-19-11-12-20-13-14-22-23(21-10-7-8-17)18(15(2)3)16(4)5/h1,15-16H,7,9-14H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJZAWTVOQPXEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Alkyne Handle: A Technical Guide to 5'-Modification of Oligonucleotides with Propargyl-PEG3 Phosphoramidite

Introduction: The Strategic Imperative for 5'-Modification and the Rise of Click Chemistry

In the landscape of molecular biology, diagnostics, and therapeutic development, the ability to precisely functionalize oligonucleotides is paramount.[1] 5'-terminal modifications, in particular, offer a strategic site for the attachment of a diverse array of molecules, including fluorophores, biotin, and other reporter molecules, without perturbing the hybridization properties of the oligonucleotide. The advent of bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the conjugation of such moieties to nucleic acids.[2] This reaction's high efficiency, specificity, and biocompatibility have made it an indispensable tool for researchers.[3]

At the heart of this powerful technique lies the incorporation of a reactive "handle" into the oligonucleotide. Propargyl-PEG3 phosphoramidite has emerged as a superior reagent for introducing a terminal alkyne group at the 5'-end of a synthetic oligonucleotide. This guide provides an in-depth technical overview of its structure, its application in solid-phase synthesis, and the downstream click chemistry workflows it enables.

Molecular Architecture and Rationale for Design

Propargyl-PEG3 phosphoramidite is a meticulously designed molecule with four key functional domains that contribute to its efficacy in oligonucleotide synthesis and subsequent applications.[4]

-

Propargyl Group: This terminal alkyne (HC≡C-CH₂-) is the reactive handle for CuAAC click chemistry, allowing for the covalent attachment of azide-modified molecules.[4]

-

Triethylene Glycol (PEG3) Spacer: The PEG3 linker (-(CH₂CH₂O)₃-) serves a dual purpose. It enhances the aqueous solubility of the modified oligonucleotide and provides a flexible spacer that reduces steric hindrance during the subsequent conjugation of bulky molecules.[4][5]

-

β-Cyanoethyl Group: This moiety protects the phosphite triester during the cycles of oligonucleotide synthesis, preventing unwanted side reactions. It is readily removed during the final deprotection step.[4]

-

N,N-Diisopropylphosphoramidite: This is the reactive group that facilitates the coupling of the modifier to the free 5'-hydroxyl of the growing oligonucleotide chain during solid-phase synthesis.[4]

The thoughtful combination of these components in a single reagent ensures efficient incorporation into the oligonucleotide, maintains its desirable physicochemical properties, and primes it for highly efficient post-synthetic modification.

Below is a diagram illustrating the key functional components of Propargyl-PEG3 phosphoramidite.

graph G { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Propargyl_PEG3 [label="Propargyl-PEG3 Phosphoramidite", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; Propargyl [label="Propargyl Group\n(Alkyne Handle)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2,0!"]; PEG3 [label="PEG3 Spacer\n(Solubility & Flexibility)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,0!"]; Cyanoethyl [label="β-Cyanoethyl Group\n(Phosphate Protection)", fillcolor="#FBBC05", fontcolor="#202124", pos="2,0!"]; Phosphoramidite [label="Phosphoramidite\n(Coupling Moiety)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-1.5!"];

// Edges Propargyl_PEG3 -- Propargyl [label="Enables"]; Propargyl_PEG3 -- PEG3 [label="Features"]; Propargyl_PEG3 -- Cyanoethyl [label="Includes"]; Propargyl_PEG3 -- Phosphoramidite [label="Utilizes"]; }

Caption: Functional domains of Propargyl-PEG3 phosphoramidite.Solid-Phase Synthesis Workflow for 5'-Propargyl Modification

The incorporation of Propargyl-PEG3 phosphoramidite occurs as the final coupling step in a standard solid-phase oligonucleotide synthesis protocol using phosphoramidite chemistry. The process is cyclical and automated, involving four key steps per cycle.[6]

The following diagram outlines the workflow for incorporating the 5'-propargyl modification.

Caption: Workflow for 5'-propargyl modification of oligonucleotides.

Experimental Protocol: Solid-Phase Synthesis

This protocol outlines the final coupling step for the 5'-modification of an oligonucleotide with Propargyl-PEG3 phosphoramidite on an automated synthesizer.

Materials:

-

Controlled Pore Glass (CPG) solid support with the synthesized oligonucleotide sequence.

-

Propargyl-PEG3 phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile).

-

Standard DNA/RNA synthesis reagents:

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in anhydrous acetonitrile).

-

Capping solutions (A: acetic anhydride/lutidine/THF; B: N-methylimidazole/THF).

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).

-

Anhydrous acetonitrile.

-

Procedure:

-

Final Deblocking (Detritylation): Following the completion of the desired oligonucleotide sequence, the final 5'-dimethoxytrityl (DMT) protecting group is removed with the deblocking solution to expose the 5'-hydroxyl group.[7]

-

Coupling: The Propargyl-PEG3 phosphoramidite solution is delivered to the synthesis column along with the activator solution. The activated phosphoramidite couples with the free 5'-hydroxyl group of the oligonucleotide.[6] Note: Due to the potential for steric bulk, it is advisable to increase the coupling time for the Propargyl-PEG3 phosphoramidite compared to standard nucleoside phosphoramidites to ensure high coupling efficiency.[8]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of failure sequences in the unlikely event of incomplete coupling.[9]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[6]

Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The choice of deprotection conditions is critical to preserve the integrity of the propargyl group.

Recommended Deprotection Protocol (AMA):

-

Transfer the CPG support to a screw-cap vial.

-

Add a 1:1 (v/v) solution of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).[8]

-

Seal the vial tightly and heat at 65°C for 15-30 minutes.[8]

-

Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

-

Dry the oligonucleotide using a vacuum concentrator.

Rationale: AMA is a highly effective deprotection reagent that rapidly removes the cyanoethyl phosphate protecting groups and the base-protecting groups under conditions that are compatible with the propargyl modification.[8] For oligonucleotides with particularly sensitive modifications, ultra-mild deprotection reagents may be considered.[8]

Purification and Quality Control

Purification of the 5'-propargyl modified oligonucleotide is essential to remove truncated sequences and other impurities. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the preferred method for this purpose.[10]

Quantitative Data Summary

| Parameter | Method | Typical Value | Reference |

| Coupling Efficiency | Trityl Cation Monitoring | >98.5% | [7] |

| Crude Product Purity | IP-RP-HPLC | 50-70% | [7] |

| Purified Product Purity | IP-RP-HPLC | >85% | [10] |

| Final Product Identity | Mass Spectrometry | Expected Mass ± 0.1% | [8] |

Post-Synthetic Conjugation via Click Chemistry

The terminal alkyne on the purified oligonucleotide is now ready for conjugation with any azide-containing molecule via CuAAC.

The following diagram illustrates the click chemistry conjugation process.

Caption: Post-synthetic conjugation via CuAAC click chemistry.

General Click Chemistry Protocol

This is a generalized protocol for the conjugation of an azide-modified molecule to a 5'-propargyl oligonucleotide.

Materials:

-

Purified 5'-propargyl modified oligonucleotide.

-

Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide).

-

Copper(I) catalyst solution (freshly prepared):

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

-

Copper ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state.

-

Reaction buffer (e.g., TEAA buffer).

-

DMSO.

Procedure:

-

In a microcentrifuge tube, dissolve the 5'-propargyl oligonucleotide in the reaction buffer.

-

Add the azide-modified molecule, typically in a slight molar excess.

-

Add the copper ligand.

-

Initiate the reaction by adding the freshly prepared copper(I) catalyst (pre-mixed CuSO₄ and sodium ascorbate).

-

Incubate the reaction at room temperature for 1-4 hours.

-

Purify the conjugated oligonucleotide using HPLC, desalting column, or ethanol precipitation to remove excess reagents.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low yield of full-length product | Incomplete coupling of Propargyl-PEG3 phosphoramidite due to steric hindrance. | Increase the coupling time for the modification step. Ensure the phosphoramidite and activator solutions are fresh and anhydrous.[8] |

| Poor quality of synthesis reagents. | Use fresh, high-grade anhydrous acetonitrile and activator. Check the expiration date of the phosphoramidite. | |

| Unexpected peaks in mass spectrometry analysis | Incomplete deprotection. | Ensure proper preparation and incubation time with the AMA deprotection solution. |

| Side reactions during deprotection. | Avoid prolonged exposure to harsh basic conditions. Consider milder deprotection reagents if necessary.[8] | |

| Formation of adducts with acrylonitrile (a byproduct of cyanoethyl group removal). | Ensure complete removal of the deprotection solution before drying.[8] | |

| Low efficiency of click chemistry conjugation | Oxidation of Cu(I) to Cu(II). | Use a copper ligand (e.g., THPTA) to stabilize the Cu(I) state. Prepare the sodium ascorbate solution fresh. |

| Impurities in the oligonucleotide preparation. | Ensure the oligonucleotide is properly purified after synthesis and deprotection. Residual reagents can interfere with the click reaction. |

Conclusion

Propargyl-PEG3 phosphoramidite is a robust and versatile reagent for the 5'-modification of synthetic oligonucleotides. Its well-designed structure facilitates efficient incorporation via standard solid-phase synthesis and provides a strategically placed alkyne handle for post-synthetic functionalization through the highly reliable CuAAC click chemistry. By understanding the principles behind its design and the nuances of the synthetic and conjugation protocols, researchers can confidently and effectively generate custom-modified oligonucleotides for a wide array of applications in research, diagnostics, and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite (1391728-01-0) for sale [vulcanchem.com]

- 5. This compound | 1391728-01-0 | RFC72801 [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. biotage.com [biotage.com]

- 10. benchchem.com [benchchem.com]

The Alchemist's Tool: A Deep Dive into Propargyl-PEG3-Phosphoramidite for Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular engineering and targeted therapeutics, the ability to precisely modify and functionalize biomolecules is paramount. Among the vast toolkit available to the modern scientist, the strategic use of specialized chemical reagents stands out as a cornerstone of innovation. This guide delves into the core of one such powerful tool: Propargyl-PEG3-Phosphoramidite. We will explore its molecular architecture, its pivotal role in the elegant and efficient "click chemistry" paradigm, and provide field-proven insights into its application for the synthesis of complex bioconjugates. This document is designed not as a rigid set of instructions, but as a comprehensive technical resource to empower researchers to harness the full potential of this versatile reagent.

Deconstructing the Molecular Architecture: A Symphony of Functionality

Propargyl-PEG3-Phosphoramidite is a heterobifunctional molecule meticulously designed for seamless integration into established bioconjugation workflows.[1] Its structure is a testament to rational chemical design, with each component playing a critical role in its overall utility.

At its core, the molecule can be understood by dissecting its four key functional domains:

-

The Propargyl Group: This terminal alkyne (a carbon-carbon triple bond) is the reactive "business end" of the molecule. It serves as a bio-orthogonal handle, ready to participate in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[][3]

-

The Triethylene Glycol (PEG3) Spacer: The three-unit polyethylene glycol linker is not merely a passive connector. This hydrophilic chain imparts several advantageous properties to the final conjugate. It enhances aqueous solubility, a critical factor when working with often hydrophobic biomolecules.[4] Furthermore, the PEG spacer reduces steric hindrance, providing ample space for the click reaction to proceed efficiently and for the conjugated molecule to interact with its biological target.[3]

-

The Phosphoramidite Group: This phosphorus(III) moiety is the key to incorporating the entire molecule into a growing oligonucleotide chain during solid-phase synthesis.[3] It reacts with the free 5'-hydroxyl group of a nucleotide, forming a stable phosphite triester linkage that is subsequently oxidized to the natural phosphate backbone.[]

-

Protective Groups: To ensure the specific and controlled reactivity of the phosphoramidite during oligonucleotide synthesis, two key protecting groups are employed. The β-cyanoethyl group temporarily shields the phosphite intermediate from unwanted side reactions, while the diisopropylamine group protects the phosphorus atom.[3] These groups are readily removed during the final deprotection steps of oligonucleotide synthesis.

The thoughtful combination of these four elements results in a reagent that is both highly reactive in its intended application and stable during storage and handling.

Table 1: Physicochemical Properties of Propargyl-PEG3-Phosphoramidite

| Property | Value |

| Molecular Formula | C₁₆H₂₉N₂O₄P |

| Molecular Weight | 344.39 g/mol [5] |

| CAS Number | 1391728-01-0[5] |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in anhydrous acetonitrile, dichloromethane, and other common organic solvents used in oligonucleotide synthesis. |

| Storage | Store at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation. |

The Art of Oligonucleotide Synthesis: Incorporating the Propargyl Handle

The primary application of Propargyl-PEG3-Phosphoramidite is the introduction of a terminal alkyne group onto a synthetic oligonucleotide. This is achieved through the well-established phosphoramidite method of solid-phase DNA/RNA synthesis. The process is cyclical, with each cycle adding a single nucleotide to the growing chain.

Step-by-Step Protocol for Incorporating Propargyl-PEG3-Phosphoramidite

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

-

Reagent Preparation:

-

Dissolve Propargyl-PEG3-Phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure the solvent is of high purity with a low water content (<30 ppm).[6]

-

Install the vial containing the phosphoramidite solution onto the synthesizer.

-

-

Synthesis Cycle:

-

Deblocking: The 5'-dimethoxytrityl (DMT) group of the nucleotide attached to the solid support is removed using a solution of trichloroacetic acid in dichloromethane, exposing a free 5'-hydroxyl group.

-

Coupling: The prepared Propargyl-PEG3-Phosphoramidite solution is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Expert Insight: For modified phosphoramidites, especially those with linkers, extending the coupling time is often beneficial to ensure high coupling efficiency. A coupling time of 2-5 minutes is recommended.[7]

-

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutations in the final product.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a tetrahydrofuran/water/pyridine mixture.

-

-

Cleavage and Deprotection:

-

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups (including the β-cyanoethyl group on the phosphate backbone and the protecting groups on the nucleobases) are removed by incubation with a solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

-

-

Purification:

-

The crude propargylated oligonucleotide is purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Table 2: Expected Performance Data for Oligonucleotide Synthesis

| Parameter | Typical Value | Rationale |

| Coupling Efficiency | >98% | High coupling efficiency is critical for the synthesis of long, high-purity oligonucleotides. A lower efficiency leads to a higher proportion of truncated sequences.[8] |

| Overall Yield (for a 20-mer) | 60-70% | The final yield is a product of the coupling efficiency at each step. Even a small decrease in per-step efficiency significantly impacts the final yield of the full-length product. |

The "Click" Reaction: Forging the Conjugate

With the propargyl-modified oligonucleotide in hand, the stage is set for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is renowned for its high efficiency, specificity, and mild reaction conditions, making it ideal for the conjugation of sensitive biomolecules.[]

Step-by-Step Protocol for CuAAC Click Chemistry

This protocol provides a general guideline for the conjugation of a propargyl-modified oligonucleotide with an azide-containing molecule (e.g., a fluorescent dye, biotin, or a peptide).

-

Reagent Preparation:

-

Dissolve the propargyl-modified oligonucleotide in nuclease-free water or a suitable buffer (e.g., phosphate-buffered saline).

-

Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO).

-

Prepare a stock solution of a copper(I) source. A common method is to use copper(II) sulfate (CuSO₄) and a reducing agent, such as sodium ascorbate, to generate Cu(I) in situ.

-

Prepare a stock solution of a copper-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in a suitable solvent (e.g., DMSO/water). The ligand accelerates the reaction and protects the biomolecules from oxidative damage.[10]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the propargyl-modified oligonucleotide, the azide-modified molecule (typically in a 1.5 to 5-fold molar excess), the copper-stabilizing ligand, and the copper(II) sulfate solution.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

-

-

Purification:

-

Purify the resulting oligonucleotide conjugate to remove excess reagents, the copper catalyst, and unreacted starting materials. This can be achieved by ethanol precipitation, size-exclusion chromatography, or RP-HPLC.

-

Table 3: Typical CuAAC Reaction Parameters and Expected Yields

| Parameter | Recommended Value | Rationale |

| Oligonucleotide Concentration | 10-100 µM | Higher concentrations can improve reaction kinetics. |

| Azide Molar Excess | 1.5 - 5 equivalents | Ensures complete consumption of the limiting reagent (the oligonucleotide). |

| Copper(I) Concentration | 50-250 µM | Catalytic amount required for the reaction. |

| Ligand Concentration | 5-fold excess over copper | Stabilizes the Cu(I) catalyst and accelerates the reaction. |

| Sodium Ascorbate Concentration | 1-5 mM | Reduces Cu(II) to the active Cu(I) state. |

| Reaction Time | 1-4 hours | Typically sufficient for near-quantitative conversion. |

| Expected Yield | >90% | The CuAAC reaction is highly efficient, often leading to near-quantitative yields of the desired conjugate.[10] |

Applications in Research and Drug Development

The ability to efficiently and specifically conjugate a wide range of molecules to oligonucleotides using Propargyl-PEG3-Phosphoramidite and click chemistry has profound implications across various scientific disciplines.

-

Molecular Diagnostics: The attachment of fluorescent dyes and quenchers to oligonucleotide probes enables the development of highly sensitive and specific assays for nucleic acid detection, such as quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH).

-

Therapeutic Oligonucleotides: The conjugation of targeting ligands (e.g., peptides, antibodies, or small molecules) can enhance the delivery of antisense oligonucleotides, siRNAs, and aptamers to specific cells or tissues, improving their therapeutic efficacy and reducing off-target effects. The PEG linker itself can improve the pharmacokinetic properties of the therapeutic by increasing its hydrodynamic radius and shielding it from nuclease degradation.

-

Bioconjugation and Materials Science: Propargyl-modified oligonucleotides can be "clicked" onto surfaces, nanoparticles, or other biomolecules to create novel nanomaterials, biosensors, and tools for studying biological processes.

Troubleshooting Common Issues

While the phosphoramidite synthesis and click chemistry workflows are generally robust, potential issues can arise.

Table 4: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency in Oligo Synthesis | 1. Moisture in reagents or solvents. 2. Degraded phosphoramidite. 3. Insufficient coupling time. | 1. Use fresh, anhydrous solvents. 2. Store phosphoramidites properly under an inert atmosphere at -20°C. 3. Increase the coupling time for the modified phosphoramidite. |

| Low Yield in Click Chemistry Reaction | 1. Oxidation of Cu(I) catalyst. 2. Degraded azide-modified molecule. 3. Insufficient reagents. | 1. Use a freshly prepared solution of sodium ascorbate. Ensure the use of a stabilizing ligand. 2. Verify the integrity of the azide-containing molecule. 3. Optimize the molar excess of the azide and the concentrations of the catalyst components. |

| Multiple Peaks in HPLC after Click Reaction | 1. Incomplete reaction. 2. Side reactions or degradation of the oligonucleotide. | 1. Increase the reaction time or reagent concentrations. 2. Ensure the use of a copper-stabilizing ligand to prevent oxidative damage to the oligonucleotide. Purify the starting materials before the reaction. |

Conclusion: A Gateway to Molecular Innovation

Propargyl-PEG3-Phosphoramidite is more than just a chemical reagent; it is an enabling technology that bridges the worlds of synthetic chemistry and biology. Its rational design provides a reliable and efficient means to introduce a versatile alkyne handle into oligonucleotides, opening the door to a vast array of subsequent modifications through the power of click chemistry. By understanding the principles behind its function and the practical considerations for its use, researchers can unlock new possibilities in the design and synthesis of sophisticated molecular tools for diagnostics, therapeutics, and fundamental biological research.

References

- 1. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids - Oligonucleotide Therapeutics Society [oligotherapeutics.org]

- 3. glenresearch.com [glenresearch.com]

- 4. Propargyl-PEG3-phosphonic acid, 1714139-62-4 | BroadPharm [broadpharm.com]

- 5. Propargyl-PEG3-1-o-(B-cyanoethyl-N,N-diisopropyl)phosphoramidite | 1391728-01-0 | RFC72801 [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. benchchem.com [benchchem.com]

- 10. glenresearch.com [glenresearch.com]

A Senior Application Scientist's Guide to Propargyl-PEG3 Phosphoramidite for Advanced PROTAC Synthesis

Introduction: Beyond Inhibition to Induced Degradation

The paradigm of drug discovery is undergoing a significant transformation, moving beyond classical occupancy-based inhibition to a new modality: targeted protein degradation. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins.[1] A PROTAC molecule consists of three distinct components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that initiates the ubiquitination and subsequent degradation of the target protein.[3]

While the two ligands provide specificity, the linker is far from a passive spacer. Its length, composition, flexibility, and attachment points are now understood to be critical determinants of PROTAC efficacy, profoundly influencing the stability of the ternary complex, as well as the molecule's cellular permeability, solubility, and pharmacokinetic properties.[4][5] This guide provides an in-depth technical exploration of a highly versatile and powerful linker building block, Propargyl-PEG3 phosphoramidite, designed to streamline the synthesis of efficacious PROTACs through a modular and chemically robust approach.

Chapter 1: The Strategic Importance of the Linker in PROTAC Design

The success of a PROTAC is not merely a function of the binding affinities of its two ligands; it is critically dependent on the linker's ability to orchestrate a productive ternary complex.[5] The linker must be long enough to span the distance between the POI and the E3 ligase without inducing steric hindrance, yet not so long that it leads to a non-productive, floppy complex where ubiquitination is inefficient.[4]

1.1. The Advantage of Polyethylene Glycol (PEG) Linkers

Among the various linker compositions, which include alkyl chains and more rigid structures, polyethylene glycol (PEG) motifs have become exceptionally prevalent in PROTAC design.[6][] This is due to a confluence of favorable physicochemical properties:

-

Enhanced Hydrophilicity and Solubility: PROTACs are often large, complex molecules with a tendency towards poor aqueous solubility. The inclusion of ethylene glycol units imparts excellent hydrophilicity, which can significantly improve the solubility of the final PROTAC, a crucial factor for its handling, formulation, and bioavailability.[3][8][9]

-

Improved Pharmacokinetics: The hydrophilic nature of PEG linkers can enhance the pharmacokinetic profile of a PROTAC by reducing renal clearance and minimizing non-specific binding interactions.[10]

-

Conformational Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of achieving the optimal geometry for stable and productive ternary complex formation.[3][11]

-

Biocompatibility: PEG is a well-established biocompatible polymer, widely used in drug delivery and bioconjugation, which can improve the overall safety profile of the PROTAC molecule.[8]

Chapter 2: Deconstructing the Propargyl-PEG3 Phosphoramidite Building Block

Propargyl-PEG3-1-o-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite is a trifunctional reagent meticulously designed for modular PROTAC synthesis.[1][12] Each component of its structure serves a distinct and strategic purpose.

-

The PEG3 Core: This central spacer consists of three ethylene glycol units. This specific length often provides an excellent starting point for linker optimization, balancing flexibility with the need to constrain the ternary complex.[3] It confers the solubility and biocompatibility advantages characteristic of PEG linkers.[8]

-

The Propargyl Terminus: This functional group contains a terminal alkyne (C≡CH). The alkyne is one half of the chemical handle required for one of the most robust and efficient reactions in chemical biology: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[13][14][15] This feature allows for the late-stage, high-yield conjugation of the linker to a second ligand that has been functionalized with an azide group.[]

-

The Phosphoramidite Head: The β-cyanoethyl-N,N-diisopropylphosphoramidite group is a highly reactive phosphitylating agent. This chemistry is the gold standard for the automated synthesis of DNA and RNA oligonucleotides, a testament to its efficiency and reliability.[17][18] In the context of PROTAC synthesis, this group enables the highly efficient coupling of the linker to a hydroxyl (-OH) group present on one of the PROTAC ligands under mild conditions.[][20]

The strategic design of this reagent allows for a convergent and modular synthetic workflow, which is visualized below.

Caption: Modular PROTAC synthesis using Propargyl-PEG3 Phosphoramidite.

Chapter 3: A Validated, Step-by-Step Synthesis Protocol

This section details the two-phase experimental protocol for synthesizing a PROTAC using Propargyl-PEG3 phosphoramidite. The causality behind critical steps is explained to ensure reproducibility and success.

Phase 1: Phosphoramidite Coupling and Oxidation

This phase conjugates the first ligand (containing a free hydroxyl group) to the linker. The protocol is adapted from the robust chemistry developed for oligonucleotide synthesis.[17][21]

Core Principle: The phosphoramidite is activated by a mild acid catalyst (e.g., tetrazole), which protonates the diisopropylamino group, turning it into an excellent leaving group. The exposed, highly reactive phosphorus (III) center is then attacked by the hydroxyl group on the ligand. The resulting phosphite triester is unstable and must be oxidized to a stable phosphate triester (P=O).

Materials & Reagents:

-

Ligand 1 (containing a primary or secondary hydroxyl group)

-

Propargyl-PEG3-1-o-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

-

Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.45 M Tetrazole in Acetonitrile

-

Anhydrous Acetonitrile (MeCN)

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water

-

Quenching Solution: Aqueous sodium thiosulfate

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Protocol:

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. All solvents and reagents must be anhydrous.

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve Ligand 1 (1.0 equivalent) in anhydrous acetonitrile.

-

Coupling: Add Propargyl-PEG3 phosphoramidite (1.2 equivalents) to the solution, followed by the dropwise addition of the activator solution (2.0 equivalents).

-

Causality: Anhydrous conditions are paramount as phosphoramidites readily hydrolyze in the presence of water. The excess of the phosphoramidite and activator drives the reaction to completion.

-

-

Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS until the starting material (Ligand 1) is consumed.

-

Oxidation: Once coupling is complete, add the iodine-based oxidizing solution dropwise until a persistent brown color remains. Stir for 15-30 minutes.

-

Causality: This step converts the unstable phosphite triester linkage (P-O) into a stable phosphate triester (P=O), which is resistant to cleavage in subsequent steps.[17]

-

-

Quench and Workup: Quench the excess iodine by adding aqueous sodium thiosulfate until the brown color disappears. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting Ligand 1-PEG3-Propargyl conjugate using flash column chromatography on silica gel.

Phase 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This phase joins the alkyne-functionalized intermediate from Phase 1 with the second, azide-modified ligand to form the final PROTAC. CuAAC is renowned for its high efficiency, mild reaction conditions, and exceptional functional group tolerance.[15][22]

Core Principle: A copper(I) catalyst activates the terminal alkyne on the linker, facilitating a [3+2] cycloaddition with the azide group on the second ligand to regioselectively form a stable 1,4-disubstituted triazole ring.[][22]

Caption: Simplified catalytic cycle of the CuAAC reaction.

Materials & Reagents:

-

Ligand 1-PEG3-Propargyl conjugate (from Phase 1) (1.0 equivalent)

-

Azide-modified Ligand 2 (1.1 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium Ascorbate (0.3 equivalents)

-

Solvent: A mixture such as t-BuOH/H₂O (1:1) or DMF

Step-by-Step Protocol:

-

Reaction Setup: Dissolve the Ligand 1-PEG3-Propargyl conjugate and the Azide-modified Ligand 2 in the chosen solvent system (e.g., t-BuOH/H₂O).

-

Catalyst Addition: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O in water and sodium ascorbate in water. Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution.

-

Causality: Sodium ascorbate is a reducing agent that reduces the stable Cu(II) salt to the active Cu(I) catalyst in situ.[15] This avoids handling potentially unstable Cu(I) salts directly.

-

-

Reaction: Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often complete when the solution becomes homogeneous.

-

Monitoring: Monitor the formation of the final PROTAC product by LC-MS.

-

Workup: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Final Purification: Purify the crude final PROTAC molecule using reverse-phase preparative HPLC to achieve high purity (>95%).[2]

Chapter 4: Essential Characterization and Data Validation

Rigorous analytical characterization is non-negotiable to validate the identity, purity, and structure of the synthesized PROTAC.

| Analytical Technique | Purpose | Expected Outcome / Data | Reference |

| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram. The observed mass (e.g., [M+H]⁺) should match the calculated exact mass of the final PROTAC. | [2] |

| ¹H and ¹³C NMR | Structural confirmation | The spectra should contain all expected signals corresponding to Ligand 1, Ligand 2, and the PEG3 linker. The appearance of a characteristic triazole proton signal (~7.5-8.0 ppm in ¹H NMR) is a key indicator of a successful click reaction. | [2] |

| HRMS | High-resolution mass confirmation | Provides a highly accurate mass measurement, typically within 5 ppm of the calculated value, to definitively confirm the elemental composition. | [2] |

Conclusion: A Modular Platform for Accelerated PROTAC Discovery

The Propargyl-PEG3 phosphoramidite reagent represents a convergence of two highly robust and efficient chemical transformations: phosphoramidite coupling and copper-catalyzed click chemistry. This combination provides researchers with a powerful and streamlined platform for the modular synthesis of PROTACs. By enabling the independent synthesis and subsequent conjugation of the two primary ligands, this approach facilitates the rapid generation of PROTAC libraries where linker attachment points, length, and composition can be systematically varied.[13][23] This modularity is not merely a synthetic convenience; it is a strategic advantage that accelerates the intricate process of optimizing a PROTAC's biological activity, ultimately paving the way for the development of novel therapeutics targeting previously "undruggable" proteins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. precisepeg.com [precisepeg.com]

- 9. The Essential Role of Linkers in PROTACs [axispharm.com]

- 10. nbinno.com [nbinno.com]

- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 17. alfachemic.com [alfachemic.com]

- 18. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]

- 20. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 21. blog.biosearchtech.com [blog.biosearchtech.com]

- 22. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Propargyl-PEG3 Phosphoramidite in Drug Delivery Systems

Foreword

In the landscape of modern therapeutics, precision is paramount. The ability to deliver a potent pharmacological agent directly to its site of action while minimizing systemic exposure is the defining goal of targeted drug delivery. This has led to the development of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs) and oligonucleotide-based therapeutics, where every molecular component plays a critical role. Central to the design of these constructs is the linker—the chemical bridge that connects the targeting moiety to the therapeutic payload. The choice of this linker profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the final conjugate.

This guide provides a deep technical dive into a particularly versatile and powerful linker building block: Propargyl-PEG3 Phosphoramidite . We will deconstruct its molecular architecture to understand how each functional component contributes to its utility. We will then explore its application in the synthesis of advanced drug delivery systems, with a focus on the practical, methodological aspects of its use. This document is intended for researchers, chemists, and drug development professionals who seek not only to use this reagent but to understand the fundamental principles that make it an enabling tool in the creation of next-generation therapeutics.

The Rationale for Advanced Linker Technologies

The efficacy of a conjugated drug delivery system is not solely dependent on the potency of its payload or the specificity of its targeting agent. The linker connecting them is a critical determinant of success. Early generation linkers were often hydrophobic, which led to significant challenges, including conjugate aggregation, reduced solubility, and rapid clearance from circulation, particularly when attempting to increase the drug-to-antibody ratio (DAR)[1][2].

The incorporation of polyethylene glycol (PEG) moieties into linker design has been a transformative strategy to overcome these hurdles.[2][] PEGylation, the process of attaching PEG chains, confers several key advantages:

-

Enhanced Hydrophilicity: PEG is an exceptionally water-soluble polymer. Its presence can dramatically improve the solubility of the entire conjugate, preventing aggregation even with hydrophobic payloads.[1][4][5]

-

Improved Pharmacokinetics: The PEG chain increases the hydrodynamic radius of the conjugate, creating a "stealth" shield that reduces renal clearance and protects the molecule from proteolytic degradation.[6][7][8] This leads to a longer circulation half-life, providing more time for the therapeutic to reach its target.[2][4][9]

-

Reduced Immunogenicity: The hydrophilic shield can mask potential epitopes on the drug or linker, reducing the risk of an immune response.[4][6][7][10]

Propargyl-PEG3 Phosphoramidite is a reagent that masterfully combines the benefits of a discrete PEG spacer with the chemical functionalities required for seamless integration into sophisticated synthesis and conjugation workflows.

Deconstructing Propargyl-PEG3 Phosphoramidite

To fully appreciate the utility of this reagent, it is essential to understand its molecular architecture. The structure consists of four key domains, each with a specific function.[11]

| Component | Chemical Structure | Function |

| Phosphoramidite | -P(O-CH₂CH₂CN)(N(iPr)₂) | The reactive moiety for oligonucleotide synthesis. It enables the covalent attachment of the linker to the 5'- or 3'-end of a growing DNA or RNA chain using standard, automated solid-phase synthesis protocols.[11][12] |

| β-Cyanoethyl Group | -CH₂CH₂CN | A protecting group on the phosphorus atom that prevents unwanted side reactions during the oligonucleotide synthesis cycle. It is readily removed during the final deprotection step.[11] |

| PEG3 Spacer | -O-(CH₂CH₂O)₃- | A discrete triethylene glycol chain. It provides hydrophilicity, flexibility, and spatial separation between the oligonucleotide and the future payload, which can reduce steric hindrance.[11][13] |

| Propargyl Group | -CH₂-C≡CH | A terminal alkyne. This serves as a highly efficient and specific chemical handle for post-synthesis conjugation via "click chemistry".[11][14] |

Mandatory Visualization: Molecular Architecture

References

- 1. adcreview.com [adcreview.com]

- 2. benchchem.com [benchchem.com]

- 4. labinsights.nl [labinsights.nl]

- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 6. dl.begellhouse.com [dl.begellhouse.com]

- 7. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System [mdpi.com]

- 10. crimsonpublishers.com [crimsonpublishers.com]

- 11. Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite (1391728-01-0) for sale [vulcanchem.com]

- 12. alfachemic.com [alfachemic.com]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application and Protocol for the Use of Propargyl-PEG3 Phosphoramidite in Automated Oligonucleotide Synthesis and Subsequent Bioconjugation

Introduction: A Gateway to Advanced Oligonucleotide Functionalization

In the evolving landscape of therapeutic and diagnostic oligonucleotides, the ability to introduce specific modifications is paramount. These modifications can enhance stability, modulate biological activity, and enable targeted delivery. Propargyl-PEG3 phosphoramidite is a key reagent that facilitates the seamless integration of a terminal alkyne group into a growing oligonucleotide chain during standard automated solid-phase synthesis.[1][2][] This alkyne serves as a versatile chemical handle for post-synthetic modification via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6]

The structure of Propargyl-PEG3 phosphoramidite incorporates a propargyl group for click chemistry, a triethylene glycol (PEG3) spacer to improve solubility and reduce steric hindrance, and the reactive phosphoramidite moiety for incorporation into the oligonucleotide backbone.[2][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Propargyl-PEG3 phosphoramidite, from its incorporation during oligonucleotide synthesis to its application in downstream bioconjugation.

Part 1: Incorporation of Propargyl-PEG3 Phosphoramidite via Automated Solid-Phase Synthesis

The integration of Propargyl-PEG3 phosphoramidite into an oligonucleotide sequence follows the standard phosphoramidite chemistry cycle.[8][9] However, due to the potential for steric hindrance from the modifier, adjustments to the standard protocol are recommended to ensure high coupling efficiency.[10][11]

Key Synthesis Parameters

| Parameter | Standard Nucleosides | Propargyl-PEG3 Phosphoramidite | Rationale |

| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | 0.1 M in anhydrous acetonitrile | Standard concentration is typically sufficient. |

| Activator | 0.25 M DCI or 0.3 M BTT | 0.25 - 0.5 M ETT or 0.3 M BTT[11] | A slightly stronger or more concentrated activator can enhance coupling. |

| Coupling Time | 30-60 seconds | 120 - 600 seconds (2-10 minutes)[11][12] | Extended time is crucial to overcome steric hindrance and ensure high coupling efficiency. |

| Water Content in Acetonitrile | < 30 ppm | < 15 ppm[11] | Minimizes hydrolysis of the activated phosphoramidite, which is critical for modified amidites. |

Experimental Protocol: Automated Oligonucleotide Synthesis

This protocol outlines the key steps within a single synthesis cycle on an automated DNA/RNA synthesizer.

1. Pre-Synthesis Preparation:

-

Dissolve Propargyl-PEG3 phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

-

Install the phosphoramidite vial on the synthesizer.

-

Ensure all other necessary reagents (activator, capping, oxidation, and deblocking solutions) are fresh and properly installed.

2. Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle.

References

- 1. Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite | CAS:1391728-01-0 | AxisPharm [axispharm.com]

- 2. This compound (1391728-01-0) for sale [vulcanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]

- 6. glenresearch.com [glenresearch.com]

- 7. Propargyl-PEG3-phosphonic acid, 1714139-62-4 | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

Step-by-step guide for Propargyl-PEG3 phosphoramidite coupling

Topic: A Step-by-Step Guide to Solid-Phase Propargyl-PEG3 Phosphoramidite Coupling for Oligonucleotide Modification

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enabling Post-Synthetic Functionalization with Propargyl-PEG3 Linkers

The site-specific modification of oligonucleotides is a foundational technique in modern molecular biology, diagnostics, and therapeutic development.[1][2] Introducing functional handles into a nucleic acid sequence opens the door to a vast array of applications, from attaching fluorescent dyes for imaging to conjugating targeting ligands for enhanced drug delivery.[3][4] The propargyl group, a terminal alkyne, is a particularly powerful functional handle due to its ability to participate in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6][7]

This guide provides a detailed, step-by-step protocol for incorporating a Propargyl-PEG3 Phosphoramidite linker into a synthetic oligonucleotide using standard solid-phase phosphoramidite chemistry. The inclusion of a triethylene glycol (PEG3) spacer enhances the solubility and reduces steric hindrance of the propargyl group, making it more accessible for subsequent conjugation reactions.[8][] We will delve into the causality behind each step of the synthesis cycle, provide field-proven insights for optimizing the coupling of this modified phosphoramidite, and outline the necessary post-synthesis processing and characterization.

The Phosphoramidite Synthesis Cycle: A Mechanistic Overview

Automated oligonucleotide synthesis is a cyclical process where each cycle adds one nucleotide or modifier to the growing chain, which is anchored to a solid support (e.g., controlled pore glass, CPG).[1][10] The process conventionally proceeds in the 3' to 5' direction and consists of four primary steps: deblocking, coupling, capping, and oxidation.[1][11]

Caption: The four-step automated solid-phase oligonucleotide synthesis cycle.

Part 1: Detailed Synthesis Protocol

This protocol outlines the incorporation of a Propargyl-PEG3 phosphoramidite into an oligonucleotide sequence on an automated DNA/RNA synthesizer.

Pre-Synthesis Preparation: Reagent Integrity is Key

Ensuring the quality and anhydrous nature of all reagents is critical for achieving high coupling efficiencies.

| Reagent | Typical Concentration & Solvent | Purpose & Critical Notes |

| Propargyl-PEG3 Phosphoramidite | 0.1 M - 0.15 M in anhydrous Acetonitrile | The building block for modification. Must be strictly anhydrous to prevent hydrolysis. |

| Activator | 0.25 M - 0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous Acetonitrile | Protonates the phosphoramidite to create a reactive intermediate.[12][13][14] ETT is more acidic, while DCI is more nucleophilic and can reduce coupling times.[15][16] |

| Deblocking Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Removes the 5'-DMT protecting group.[15] Prolonged exposure can cause depurination, especially of adenosine bases. |

| Capping Reagents | Cap A: Acetic Anhydride in THF or Acetonitrile.[17][18] Cap B: 16% N-Methylimidazole (NMI) in Acetonitrile.[19] | Acetylates unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (n-1 sequences).[15] |

| Oxidizer | 0.02 M - 0.05 M Iodine in THF/Water/Pyridine | Oxidizes the unstable phosphite triester to a stable phosphate triester linkage.[15][20] |

| Washing Solvent | Anhydrous Acetonitrile | Used extensively between steps to remove excess reagents and byproducts. Water content should be < 30 ppm.[21] |

The Synthesis Cycle: Step-by-Step

Step 1: Deblocking (Detritylation)

-

Action: The Deblocking Solution (TCA in DCM) is passed through the synthesis column.

-

Mechanism: The acid cleaves the 4,4'-dimethoxytrityl (DMT) group from the 5'-hydroxyl of the nucleotide bound to the solid support, leaving a free hydroxyl group ready for the next reaction.[11][15] The released DMT cation has a characteristic orange color, and its absorbance at 495 nm is used to quantify the efficiency of the previous coupling step.[14]

-

Duration: 60-120 seconds.

Step 2: Coupling (The Critical Step for Modification)

-

Action: The Propargyl-PEG3 phosphoramidite solution and the Activator solution are simultaneously delivered to the synthesis column.

-

Mechanism: The activator (e.g., ETT) protonates the nitrogen of the diisopropylamino group on the phosphoramidite.[14] This creates a highly reactive phosphonium intermediate, which is susceptible to nucleophilic attack.[] The free 5'-hydroxyl group of the growing oligonucleotide chain attacks this activated phosphorus atom, forming a new phosphite triester linkage.[11]

-

Expert Insight: The 2'-O-propargyl group, and the PEG linker, introduce significant steric bulk compared to standard DNA or RNA phosphoramidites.[23] This can hinder the reaction. To achieve high coupling efficiency (>99%), it is crucial to extend the coupling time .

-

Standard Coupling Time: ~30 seconds.[21]

-

Recommended Propargyl-PEG3 Coupling Time: 180 - 600 seconds (3 - 10 minutes).[21][23]

Caption: The activation and coupling mechanism in phosphoramidite chemistry.

Step 3: Capping

-

Action: Capping reagents A and B are delivered to the column.

-

Mechanism: Acetic anhydride, activated by N-methylimidazole, acetylates any 5'-hydroxyl groups that failed to react during the coupling step.[15] This "caps" them, preventing them from participating in subsequent cycles and creating truncated sequences with internal deletions, which are difficult to purify from the full-length product.[15][19]

-

Duration: 30-60 seconds.

Step 4: Oxidation

-

Action: The Oxidizer solution (Iodine in THF/Water/Pyridine) is introduced.

-

Mechanism: The iodine oxidizes the unstable, trivalent phosphite triester linkage to a stable, pentavalent phosphate triester, which is the protected form of the natural DNA backbone.[10][20] This step is crucial for the stability of the newly formed internucleotide bond before beginning the next cycle.[20]

-

Duration: 30-60 seconds.

The cycle (Deblocking -> Coupling -> Capping -> Oxidation) is repeated until the entire desired sequence is synthesized.[11]

Part 2: Post-Synthesis Cleavage, Deprotection, and Purification

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support, and all remaining protecting groups must be removed.

Cleavage and Deprotection: A Milder Approach for Modified Oligos

The propargyl group is generally stable, but harsh deprotection conditions can sometimes lead to unwanted side reactions.[23] Therefore, a milder deprotection strategy is often preferred over prolonged heating in concentrated ammonium hydroxide alone.

Recommended Protocol: AMA Deprotection Ammonium hydroxide/40% aqueous Methylamine (AMA) is a highly effective reagent for rapid and clean deprotection.[23]

-

Transfer Support: Transfer the solid support (CPG) from the synthesis column to a 2 mL screw-cap vial.

-

Add AMA: Add 1.0 mL of a pre-mixed 1:1 (v/v) solution of concentrated Ammonium Hydroxide and 40% aqueous Methylamine (AMA).[5][23]

-

Incubate: Seal the vial tightly and heat at 65°C for 15-30 minutes.[23] This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the acyl protecting groups (e.g., benzoyl, isobutyryl) from the nucleobases.[24]

-

Cool & Transfer: Cool the vial to room temperature. Carefully transfer the supernatant, which contains the crude oligonucleotide, to a new tube.

-

Dry: Evaporate the solution to dryness using a vacuum concentrator.

Purification: Isolating the Full-Length Product

Purification is essential to remove truncated sequences (from capping) and other small molecule impurities.[25][26] For modified oligonucleotides, High-Performance Liquid Chromatography (HPLC) is the recommended method.[11][25]

Method: Reverse-Phase HPLC (RP-HPLC)

-

Principle: RP-HPLC separates molecules based on their hydrophobicity.[27] The full-length oligonucleotide, which still has the hydrophobic DMT group attached at the 5'-end ("DMT-on"), will be retained more strongly on the C18 column than the shorter, "DMT-off" failure sequences.

-

Procedure:

-

Resuspend the dried crude oligonucleotide in the HPLC mobile phase (e.g., 0.1 M Triethylammonium acetate).

-

Inject the sample onto an RP-HPLC system.

-

Elute the desired DMT-on product using a gradient of acetonitrile.[5]

-

Collect the major peak corresponding to the full-length, DMT-on oligonucleotide.

-

Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the final DMT group.

-

Desalt the final product using a desalting column or ethanol precipitation to yield the purified, ready-to-use propargyl-modified oligonucleotide.[28]

-

Part 3: Quality Control and Characterization

Final validation is critical to confirm the success of the synthesis.

-

Purity Analysis (Analytical HPLC): An aliquot of the final product can be analyzed by anion-exchange or reverse-phase HPLC to assess its purity.[26] A single major peak indicates a high-purity product.

-

Identity Confirmation (Mass Spectrometry): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the final product.[29][30] The observed mass should match the calculated theoretical mass of the propargyl-PEG3 modified oligonucleotide. This unequivocally confirms the successful incorporation of the modification.[30][31]

Part 4: Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency for Propargyl-PEG3 Amidite | 1. Insufficient Coupling Time: Steric hindrance from the modifier slows the reaction.[21][23]2. Reagent Degradation: Phosphoramidite or activator has been hydrolyzed by moisture. | 1. Increase Coupling Time: Extend the coupling step to 3-10 minutes for the modified phosphoramidite.[21]2. Use Fresh Reagents: Ensure all reagents, especially the phosphoramidite, activator, and acetonitrile, are fresh and anhydrous. |

| Unexpected Peaks in Mass Spec (+55 Da on Guanine) | Reaction with Capping Reagents: A known side reaction where the exocyclic amine of guanine reacts with capping reagents, especially those containing DMAP as a catalyst.[23] | Use fresh capping reagents. If the problem persists, consider a capping mixture that does not use DMAP. |

| Incomplete Deprotection | Insufficient Deprotection Time/Temperature: The conditions were not sufficient to remove all base-protecting groups. | Ensure the AMA deprotection is carried out at 65°C for at least 15 minutes. Ensure the vial is sealed tightly to prevent ammonia evaporation.[23] |

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Oligonucleotide conjugates for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Propargyloxy dU Modified Oligo [biosyn.com]

- 7. Propargyl NHS Modified Oligo Synthesis [biosyn.com]

- 8. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 11. idtdna.com [idtdna.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. glenresearch.com [glenresearch.com]

- 14. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 15. blog.biosearchtech.com [blog.biosearchtech.com]

- 16. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youdobio.com [youdobio.com]

- 18. empbiotech.com [empbiotech.com]

- 19. Atom Scientific Ltd | Product | Capping B1 (40% acetic anhydride in acetonitrile, for AKTA OligoPilot) [atomscientific.com]

- 20. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]

- 21. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. glenresearch.com [glenresearch.com]

- 25. labcluster.com [labcluster.com]

- 26. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 27. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]

- 28. lumiprobe.com [lumiprobe.com]

- 29. Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. web.colby.edu [web.colby.edu]

- 31. Sequence confirmation of modified oligonucleotides using chemical degradation, electrospray ionization, time-of-flight, and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Resolution Mass Spectrometry for the Characterization of Propargyl-PEG3 Labeled Oligonucleotides

Audience: Researchers, scientists, and drug development professionals engaged in the development and quality control of modified oligonucleotide therapeutics.

Abstract: The covalent attachment of polyethylene glycol (PEG) moieties, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of oligonucleotide-based drugs.[1] This application note provides a comprehensive guide to the mass spectrometric analysis of oligonucleotides labeled with a Propargyl-PEG3 moiety, a common modification used for click chemistry conjugation. We will delve into the nuances of sample preparation, explore the application of both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, and provide detailed protocols for robust and reproducible characterization. The focus will be on providing not just the "how" but also the "why," empowering researchers to optimize their analytical workflows for this specific class of modified oligonucleotides.

Introduction: The Analytical Imperative for Modified Oligonucleotides

The therapeutic landscape is increasingly populated by oligonucleotide-based drugs, which offer high specificity in targeting disease-related genes.[2] Modifications such as PEGylation are crucial for improving their in vivo stability, pharmacokinetic profiles, and reducing immunogenicity.[1][3] The Propargyl-PEG3 linker provides a reactive handle for subsequent conjugation via "click" chemistry, enabling the attachment of various functionalities like targeting ligands or imaging agents.

However, the inherent heterogeneity of PEGylation and the complexity of the oligonucleotide itself present significant analytical challenges.[1][4] Mass spectrometry (MS) has become the gold standard for the precise characterization of these biomolecules, providing accurate molecular weight determination and sequence verification.[5][6] This application note will serve as a detailed guide for researchers navigating the mass spectrometry analysis of Propargyl-PEG3 labeled oligonucleotides, ensuring the integrity and quality of their therapeutic candidates.

The Critical First Step: Sample Preparation

The quality of your mass spectrometry data is intrinsically linked to the quality of your sample preparation. For oligonucleotides, and especially modified ones, this step is paramount to remove interfering salts and other contaminants that can suppress ionization and lead to ambiguous spectra.[7]

Desalting: The Non-Negotiable Prerequisite

Oligonucleotide synthesis and purification processes often involve various salts (e.g., sodium or potassium salts) that can form adducts with the negatively charged phosphate backbone.[8][9] These adducts complicate the mass spectrum by splitting the signal of the main compound into multiple peaks, thereby reducing sensitivity and making data interpretation difficult.[8]

Protocol: Solid-Phase Extraction (SPE) for Desalting

This protocol is a robust method for removing salts and other small molecule impurities.

-

Select the Right Sorbent: A reverse-phase sorbent with a C18 stationary phase is generally effective for oligonucleotide purification.[7]

-

Conditioning: Condition the SPE cartridge with one column volume of methanol, followed by two column volumes of nuclease-free water.

-

Equilibration: Equilibrate the cartridge with two column volumes of a high-pH ion-pairing buffer (e.g., 50 mM triethylammonium acetate, TEAA).

-

Sample Loading: Dissolve the Propargyl-PEG3 labeled oligonucleotide in the equilibration buffer and load it onto the cartridge.

-

Washing: Wash the cartridge with two to three column volumes of the equilibration buffer to remove any unbound contaminants.

-

Elution: Elute the desalted oligonucleotide with a solution containing 50% acetonitrile in nuclease-free water.

-

Drying: Dry the eluted sample using a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried sample in an appropriate solvent for MS analysis (e.g., 10 mM TEAA in water for ESI-MS or nuclease-free water for MALDI-MS).

Causality in Sample Preparation: Why These Steps Matter

-

Methanol Conditioning: This step wets the C18 chains of the stationary phase, ensuring proper interaction with the oligonucleotide.

-

TEAA Equilibration: The triethylammonium ion pairs with the negatively charged phosphate backbone of the oligonucleotide, increasing its retention on the non-polar C18 stationary phase.

-

Acetonitrile Elution: The high organic content disrupts the ion-pairing and hydrophobic interactions, releasing the oligonucleotide from the column.

Choosing Your Weapon: ESI vs. MALDI Mass Spectrometry

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful techniques for analyzing oligonucleotides.[10] The choice between them often depends on the specific analytical goal, sample complexity, and available instrumentation.[8]

Electrospray Ionization (ESI) Mass Spectrometry: The Power of Soft Ionization

ESI is a "soft" ionization technique that generates multiply charged ions from molecules in solution, making it ideal for analyzing large and thermally labile biomolecules like oligonucleotides.[8][11] When coupled with liquid chromatography (LC), ESI-MS (LC-ESI-MS) provides an unparalleled ability to separate and analyze complex mixtures of oligonucleotides and their impurities.[6][12]

Key Advantages of ESI-MS for Propargyl-PEG3 Oligos:

-

High Mass Accuracy and Resolution: Modern high-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, can provide sub-ppm mass accuracy, enabling confident identification of the labeled oligonucleotide and its impurities.[6][13]

-

Online Separation: Coupling with LC allows for the separation of the desired product from failed sequences or other synthesis-related impurities.[12]

-

Structural Information: Tandem mass spectrometry (MS/MS) can be performed to fragment the oligonucleotide and confirm its sequence.[14]

Workflow for LC-ESI-MS Analysis

Caption: LC-ESI-MS workflow for Propargyl-PEG3 labeled oligos.

Protocol: LC-ESI-MS of Propargyl-PEG3 Labeled Oligonucleotides

| Parameter | Recommended Setting | Rationale |

| LC Column | Ion-Pair Reversed-Phase (e.g., C18, 1.7-2.7 µm) | Provides excellent separation of oligonucleotides based on hydrophobicity and length.[15] |

| Mobile Phase A | 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water | HFIP is a volatile ion-pairing agent that enhances MS sensitivity.[9][16] |

| Mobile Phase B | 15 mM TEA and 400 mM HFIP in methanol | Methanol is a common organic modifier for oligonucleotide separations.[17] |

| Gradient | 10-50% B over 15 minutes | A shallow gradient is often required to resolve closely related impurities. |

| Flow Rate | 0.2-0.4 mL/min | Compatible with standard ESI sources. |

| Ionization Mode | Negative Ion Electrospray | The phosphate backbone of oligonucleotides is readily deprotonated.[18] |

| Mass Analyzer | High-Resolution (e.g., Orbitrap, Q-TOF) | Essential for accurate mass determination and resolving isotopic peaks.[19] |

| Scan Range | m/z 400-2000 | Covers the expected charge states for typical oligonucleotides.[13] |

MALDI-TOF Mass Spectrometry: The High-Throughput Workhorse

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for the rapid analysis of biomolecules.[10] It is particularly well-suited for high-throughput screening and quality control of synthetic oligonucleotides.[5]

Key Advantages of MALDI-TOF for Propargyl-PEG3 Oligos:

-

Speed and Simplicity: MALDI-TOF analysis is rapid, with data acquisition taking only a few seconds per sample.[5]

-

Tolerance to Impurities: While desalting is still recommended, MALDI is generally more tolerant of salts and other contaminants than ESI.[8]

-

Singly Charged Ions: MALDI typically produces singly charged ions, resulting in simpler spectra that are easier to interpret.[5]

Workflow for MALDI-TOF MS Analysis

Caption: MALDI-TOF MS workflow for Propargyl-PEG3 labeled oligos.

Protocol: MALDI-TOF MS of Propargyl-PEG3 Labeled Oligonucleotides

| Parameter | Recommended Setting | Rationale |

| Matrix | 3-Hydroxypicolinic acid (3-HPA) | A commonly used and effective matrix for oligonucleotides.[20] |

| Matrix Preparation | Saturated solution in 50% acetonitrile/water with 10 mg/mL diammonium hydrogen citrate | The additive helps to suppress alkali metal adduction and improve spectral quality.[21] |

| Sample/Matrix Ratio | 1:1 (v/v) | A good starting point for achieving optimal co-crystallization. |

| Spotting Technique | Dried-droplet method | A simple and widely used method for sample deposition.[21] |

| Ionization Mode | Negative or Positive Ion | Both can be effective, though negative mode is often preferred for oligonucleotides. |

| Mass Analyzer | Reflector TOF | Provides higher resolution and mass accuracy compared to linear mode. |

| Calibration | External or internal calibrants with known masses | Crucial for achieving accurate mass measurements. |

Deciphering the Data: Interpretation and Fragmentation Analysis

The final and most critical step is the interpretation of the mass spectrometry data to confirm the identity and purity of your Propargyl-PEG3 labeled oligonucleotide.

Intact Mass Analysis

The primary goal of the analysis is to confirm that the experimentally measured molecular weight matches the theoretical molecular weight of the desired product.

Data Interpretation Checklist:

-

Identify the Molecular Ion: In ESI-MS, this will be a distribution of multiply charged ions. Deconvolution software is used to convert this charge state envelope into a single zero-charge mass.[22] In MALDI-TOF, you will typically observe a singly charged ion ([M-H]⁻ or [M+H]⁺).

-

Check for Adducts: Look for peaks corresponding to sodium ([M-H+Na]⁻) or potassium ([M-H+K]⁻) adducts. Their presence indicates incomplete desalting.

-

Assess Purity: The presence of other peaks may indicate failed sequences (e.g., n-1, n+1), depurination products, or other synthesis-related impurities. The high resolution of modern instruments allows for the confident identification of these species.[2]

| Species | Expected Mass Difference from Parent Oligo |

| n-1 Deletion | Mass of the deleted nucleotide |

| Depurination | Loss of a purine base (A or G) |

| Oxidation | +16 Da |

Tandem MS (MS/MS) for Sequence Confirmation

For unambiguous sequence confirmation, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion of the oligonucleotide is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to read the sequence.[23]

The fragmentation of oligonucleotides typically occurs at the phosphodiester backbone, generating a series of ions denoted as a, a-B, b, c, d, w, x, y, and z.[14][23] The most common fragment ions observed in negative ion mode CID are the a-B and w series.

Fragmentation of Propargyl-PEG3 Labeled Oligonucleotides

The presence of the Propargyl-PEG3 modification will result in a mass shift in the fragment ions containing this modification. This can be used to confirm the location of the label. The fragmentation pattern of the PEG linker itself may also be observed under higher collision energies.

Conclusion: A Robust Framework for Analysis

The successful mass spectrometric analysis of Propargyl-PEG3 labeled oligonucleotides hinges on a systematic approach that encompasses meticulous sample preparation, appropriate selection of the MS technique, and careful data interpretation. By understanding the principles behind each step, researchers can develop and validate robust analytical methods to ensure the quality, purity, and identity of their modified oligonucleotide therapeutics. The protocols and insights provided in this application note serve as a comprehensive foundation for achieving reliable and reproducible results in this critical area of biopharmaceutical development.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. pragolab.cz [pragolab.cz]

- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 4. sciex.com [sciex.com]

- 5. enovatia.com [enovatia.com]

- 6. agilent.com [agilent.com]

- 7. A comparative study on methods of optimal sample preparation for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. web.colby.edu [web.colby.edu]

- 11. Electrospray ionization mass spectrometry of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. waters.com [waters.com]

- 13. apps.thermoscientific.com [apps.thermoscientific.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. lcms.labrulez.com [lcms.labrulez.com]

- 16. users.ox.ac.uk [users.ox.ac.uk]

- 17. agilent.com [agilent.com]

- 18. Analysis of oligonucleotides by ion-pair reversed-phase liquid chromatography coupled with positive mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. selectscience.net [selectscience.net]

- 20. A matrix of 3,4-diaminobenzophenone for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. enovatia.com [enovatia.com]